

In-Depth Technical Guide to (Trimethylphosphine)gold(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chloro(trimethylphosphine)gold(I)	
Cat. No.:	B093943	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trimethylphosphine)gold(I) chloride, with the chemical formula (CH₃)₃PAuCl, is a coordination complex that serves as a crucial precursor and catalyst in a variety of chemical transformations.[1][2][3] Its utility spans organic synthesis, materials science, and holds potential in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents.[4] The unique properties of the gold(I) center, stabilized by the electron-donating trimethylphosphine ligand, make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental properties of (trimethylphosphine)gold(I) chloride, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Core Properties

(Trimethylphosphine)gold(I) chloride is a white to lavender crystalline powder at room temperature.[5] It is recognized for its stability under inert conditions, though it is advisable to handle it with care due to its potential as a skin and eye irritant.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of (trimethylphosphine)gold(I) chloride is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₉ AuClP	[2][7]
Molecular Weight	308.50 g/mol	[1][2][3]
Appearance	White to lavender crystalline powder	[5]
Melting Point	230 °C (decomposes)	[1][8]
Solubility	Soluble in dichloromethane. Insoluble in water.	[9][10]
CAS Number	15278-97-4	[1][2][3]

Crystal Structure and Bonding

The molecular structure of (trimethylphosphine)gold(I) chloride has been elucidated by single-crystal X-ray diffraction. The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate gold(I) complexes.[9][11] In the solid state, the monomeric units of (CH₃)₃PAuCl can aggregate through intermolecular Au···Au interactions, known as aurophilic interactions, to form extended supramolecular structures.[9]

A 1994 study reported that in the crystalline form, the monomeric units of (Me₃P)AuCl are aggregated into a helical chain through alternating Au····Au contacts of 327.1(1), 335.6(1), and 338.6(1) pm.[9] The P-Au-Cl axis is essentially linear.[9]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of (trimethylphosphine)gold(I) chloride. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of (trimethylphosphine)gold(I) chloride in solution. The following table summarizes the expected chemical shifts.

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constant (J)
¹ H	~1.5 - 2.0	Doublet	JP-H ≈ 10-12 Hz
13 C	~15 - 20	Doublet	JP-C ≈ 35-40 Hz
31 p	~30 - 35	Singlet	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. Key absorption bands for (trimethylphosphine)gold(I) chloride are expected for the P-C and Au-Cl bonds.

Functional Group	Expected Absorption Range (cm ⁻¹)	
P-CH₃ symmetric stretching	~2870 - 2890	
P-CH₃ asymmetric stretching	~2960 - 2980	
CH₃ deformation	~1420 - 1440	
P-C stretching	~650 - 750	
Au-P stretching	~420 - 540	
Au-CI stretching	~300 - 350	

Mass Spectrometry

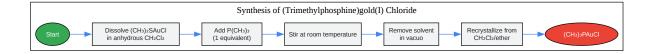
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (trimethylphosphine)gold(I) chloride, the expected molecular ion peak [M]⁺ would be observed at m/z 308.5.

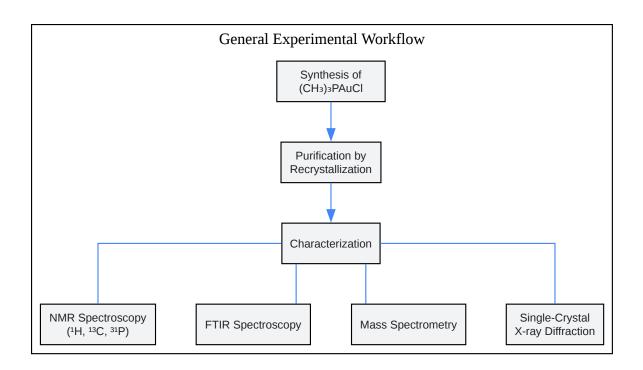
Experimental Protocols

Synthesis of (trimethylphosphine)gold(I) chloride

A general and reliable method for the synthesis of phosphine-gold(I) chloride complexes involves the reaction of a gold(I) precursor, such as (dimethylsulfide)gold(I) chloride or chloroauric acid, with the corresponding phosphine ligand.[11]

Materials:


- (Dimethylsulfide)gold(I) chloride [(CH₃)₂SAuCl]
- Trimethylphosphine [P(CH₃)₃]
- Anhydrous dichloromethane (CH₂Cl₂)
- Anhydrous diethyl ether or pentane
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer


Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve (dimethylsulfide)gold(I) chloride
 in anhydrous dichloromethane in a Schlenk flask.
- Slowly add one equivalent of trimethylphosphine to the stirred solution at room temperature.
- The reaction is typically rapid, and the formation of the product can be monitored by TLC or ³¹P NMR spectroscopy.
- Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a mixture of dichloromethane and a non-polar solvent like diethyl ether or pentane.

Below is a DOT script for the synthesis workflow:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chloro(trimethylphosphine)gold(I) 99 15278-97-4 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. colonialmetals.com [colonialmetals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. scbt.com [scbt.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Crystal structures of chloro(trimethylphosphine) gold(I), chloro(tri-ipropylphosphine)gold(I) and bis(trimethylphosphine) gold(I) chloride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. rsc.org [rsc.org]
- 11. Chloro(triphenylphosphine)gold(I) Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to (Trimethylphosphine)gold(I) Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093943#trimethylphosphine-gold-i-chloride-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com